![molecular formula C15H17NO B13606266 (s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol](/img/structure/B13606266.png)
(s)-2-Amino-2-(2'-methyl-[1,1'-biphenyl]-3-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is an organic compound that belongs to the class of amino alcohols This compound features a biphenyl structure with a methyl group and an amino alcohol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The Grignard reaction is a key method for forming carbon-carbon bonds and can be used to introduce the amino alcohol functionality into the biphenyl structure . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting an aryl halide with magnesium in an anhydrous ether solvent.
- Addition of the Grignard reagent to a suitable carbonyl compound, followed by hydrolysis to yield the desired amino alcohol.
Industrial Production Methods
Industrial production of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Applications De Recherche Scientifique
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino alcohol functional group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The biphenyl structure provides rigidity and hydrophobic interactions, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-phenylethanol: Similar structure but lacks the biphenyl moiety.
2-Amino-2-(4’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol: Similar structure with a different substitution pattern on the biphenyl ring.
Uniqueness
(s)-2-Amino-2-(2’-methyl-[1,1’-biphenyl]-3-yl)ethan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl functional groups
Propriétés
Formule moléculaire |
C15H17NO |
|---|---|
Poids moléculaire |
227.30 g/mol |
Nom IUPAC |
(2S)-2-amino-2-[3-(2-methylphenyl)phenyl]ethanol |
InChI |
InChI=1S/C15H17NO/c1-11-5-2-3-8-14(11)12-6-4-7-13(9-12)15(16)10-17/h2-9,15,17H,10,16H2,1H3/t15-/m1/s1 |
Clé InChI |
NYDXBUXYXNDSAX-OAHLLOKOSA-N |
SMILES isomérique |
CC1=CC=CC=C1C2=CC(=CC=C2)[C@@H](CO)N |
SMILES canonique |
CC1=CC=CC=C1C2=CC(=CC=C2)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


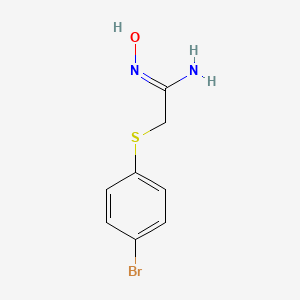

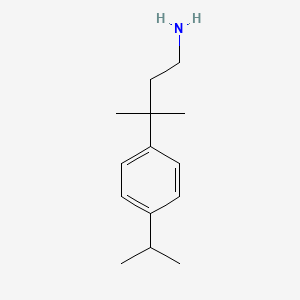
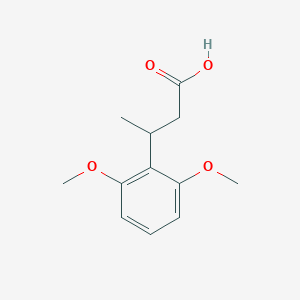
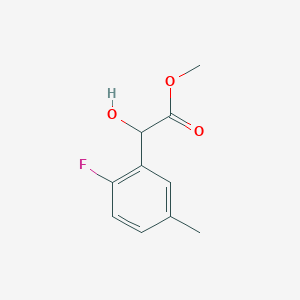
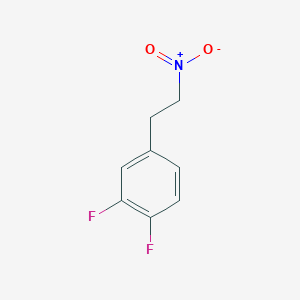
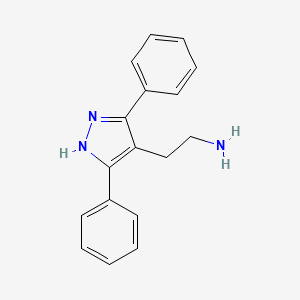
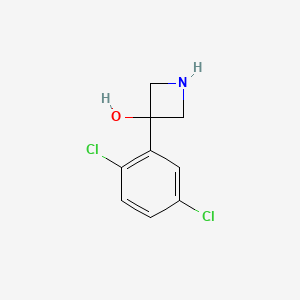
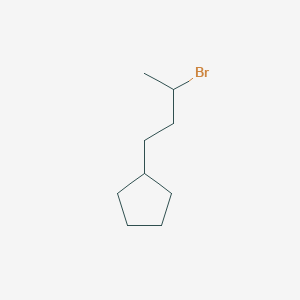
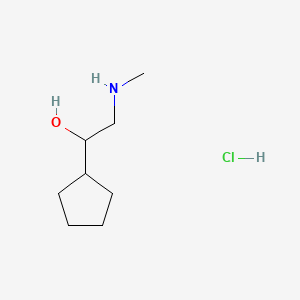
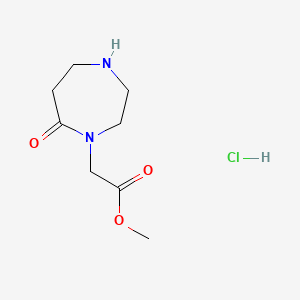
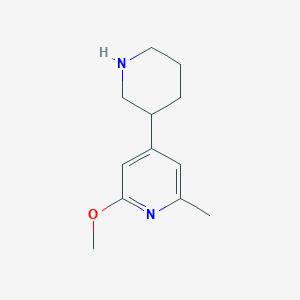

![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13606250.png)
